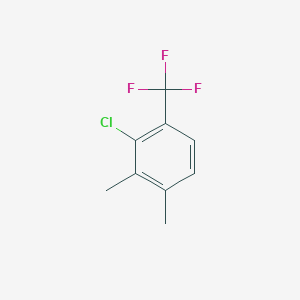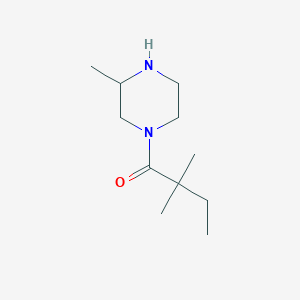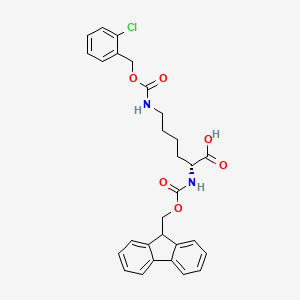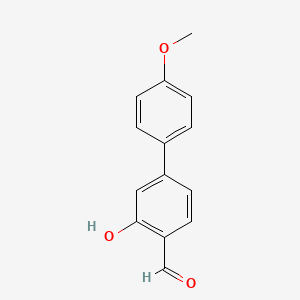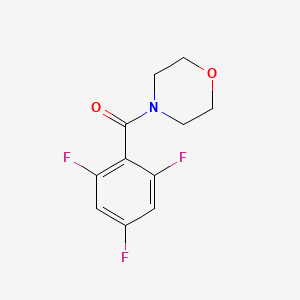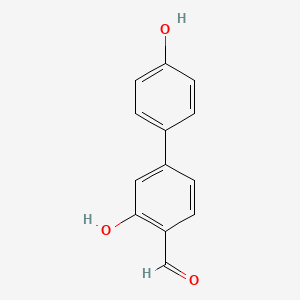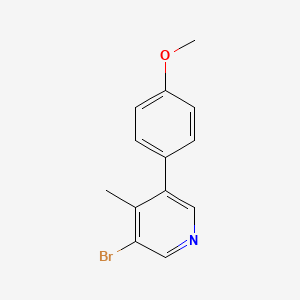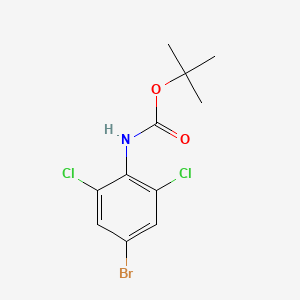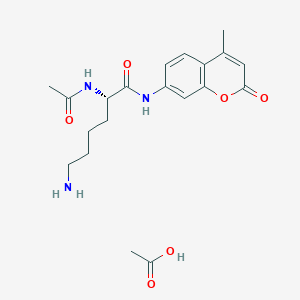
Ac-Lys-AMC acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-Lys-AMC acetate, also known as Acetyl-L-Lysyl-α-Methylcoumarin acetate, is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorogenic substrate that is often used in enzymatic assays, such as those involving proteases, kinases, and phosphatases. In addition, it is also used in biochemical and physiological research studies to study the effects of various compounds on cells and tissues. The purpose of
科学研究应用
Ac-Lys-AMC acetate has been used in a variety of scientific research applications. It is a fluorogenic substrate that is often used in enzymatic assays, such as those involving proteases, kinases, and phosphatases. In addition, it is also used in biochemical and physiological research studies to study the effects of various compounds on cells and tissues.
作用机制
The mechanism of action of Ac-Lys-AMC acetate is based on its ability to be cleaved by enzymes and release the fluorescent product, α-methylcoumarin. This fluorescent product can then be used to measure the activity of enzymes in a variety of assays.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological research studies. It has been used to study the effects of various compounds on cells and tissues, as well as to measure the activity of enzymes. In addition, it has also been used to study the effects of various drugs on the body, such as their effects on blood pressure, heart rate, and respiration.
实验室实验的优点和局限性
One of the main advantages of using Ac-Lys-AMC acetate in lab experiments is its ability to be used in a variety of assays. It is a fluorogenic substrate that is easily cleaved by enzymes, allowing for the measurement of enzyme activity. In addition, it is also a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time, making it difficult to store for long periods of time. In addition, it is also not very soluble in water, making it difficult to use in some experiments.
未来方向
The future of Ac-Lys-AMC acetate lies in its potential for use in a variety of scientific research applications. It has already been used in a variety of biochemical and physiological research studies, as well as in enzymatic assays. However, there is still much to be explored in terms of its potential applications. For example, further research could be done to study the effects of this compound on various diseases, such as cancer and heart disease. In addition, research could also be done to develop more stable forms of the compound, as well as to explore its potential for use in drug delivery systems. Finally, researchers could also explore the potential for this compound to be used in combination with other compounds to create novel therapeutic agents.
合成方法
Ac-Lys-AMC acetate is synthesized using a three-step process. The first step involves the condensation of acetyl chloride with l-lysine in the presence of a base. The second step involves the reaction of the resulting product with α-methylcoumarin in the presence of a base. The third and final step involves the reaction of the resulting product with acetic acid. The resulting compound is then purified by chromatography and crystallization.
属性
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4.C2H4O2/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19;1-2(3)4/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24);1H3,(H,3,4)/t15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOOBVPYBPFDEC-RSAXXLAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

